cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O3 . It has a molecular weight of 260.33 .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,2R)-2-(3,4-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m1/s1 . This information can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” such as melting point, boiling point, density, etc., are not available in the search results . For detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or other technical documents.Scientific Research Applications
Analytical Method Development for Pyrethroid Metabolite Detection
One line of research focuses on developing and validating analytical methods to detect pyrethroid metabolites, including those structurally related to cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, in biological samples. For instance, a study developed a method for determining pyrethroid metabolites in human urine using solid-phase extraction followed by gas chromatography-tandem mass spectrometry, highlighting its application for monitoring exposure in both occupationally exposed subjects and the general population (Arrebola et al., 1999). Another study introduced an off-line microextraction technique combined with on-solid support derivatization and GC-MS for analyzing pyrethroid metabolites in urine samples, offering an eco-friendly and efficient analytical approach (Klimowska & Wielgomas, 2018).
Exposure Assessment and Biomonitoring
Research also extends to using these analytical methods for exposure assessment and biomonitoring. Studies aim to measure the presence and concentration of pyrethroid metabolites in human urine to assess exposure levels among different populations. For example, a method employing isotope dilution high-performance liquid chromatography-tandem mass spectrometry was described for quantifying urinary metabolites of synthetic pyrethroid insecticides, enabling reliable biomonitoring of exposure (Baker et al., 2004). Another investigation into the photochemistry of related compounds provided insights into the behavior of these chemicals under environmental conditions, which could influence understanding of their stability and transformation in biological systems (Brown, 1964).
Safety And Hazards
properties
IUPAC Name |
(1R,2S)-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXZSNPWWNXBLU-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641356 | |
Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
85603-43-6 | |
Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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